molecular formula C20H30O10 B14667030 Dimethyl benzene-1,4-dicarboxylate;2,2-dimethylhexanedioic acid;ethane-1,2-diol CAS No. 42342-18-7

Dimethyl benzene-1,4-dicarboxylate;2,2-dimethylhexanedioic acid;ethane-1,2-diol

Cat. No.: B14667030
CAS No.: 42342-18-7
M. Wt: 430.4 g/mol
InChI Key: VGWQTCARXYLDOB-UHFFFAOYSA-N
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Description

Dimethyl benzene-1,4-dicarboxylate;2,2-dimethylhexanedioic acid;ethane-1,2-diol is a complex organic compound that consists of three distinct chemical entities. These components are often used in the synthesis of polyesters and other polymers due to their unique chemical properties. The compound is known for its versatility in various industrial applications, particularly in the production of plastics and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a polycondensation reaction. The general process includes the reaction of benzene-1,4-dicarboxylic acid with ethane-1,2-diol under specific conditions. The reaction is usually carried out at elevated temperatures (around 260°C) and low pressure, often in the presence of a catalyst such as antimony (III) oxide .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves two main stages: pre-polymerization and polymerization. In the pre-polymerization stage, a simple ester is formed between the acid and ethane-1,2-diol. This ester is then subjected to polymerization under controlled conditions to produce the final product .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form different derivatives.

    Reduction: The ester groups can be reduced to alcohols under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions include various esters, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of polyesters and other polymers. It is also employed in various organic synthesis reactions due to its reactive functional groups.

Biology

In biological research, derivatives of this compound are used in the study of enzyme mechanisms and metabolic pathways. The compound’s unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical research.

Medicine

In medicine, the compound and its derivatives are explored for their potential therapeutic applications. They are studied for their ability to interact with specific molecular targets, which could lead to the development of new drugs.

Industry

Industrially, the compound is used in the production of plastics, resins, and other materials. Its versatility and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The ester and carboxylic acid groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s aromatic ring can also participate in π-π interactions, further enhancing its binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl benzene-1,2-dicarboxylate
  • Dimethyl benzene-1,3-dicarboxylate
  • Adipic acid
  • Succinic acid

Uniqueness

What sets this compound apart from similar compounds is its combination of functional groups, which provides a unique set of chemical properties. The presence of both ester and carboxylic acid groups allows for a wide range of chemical reactions, making it more versatile than its counterparts .

Properties

CAS No.

42342-18-7

Molecular Formula

C20H30O10

Molecular Weight

430.4 g/mol

IUPAC Name

dimethyl benzene-1,4-dicarboxylate;2,2-dimethylhexanedioic acid;ethane-1,2-diol

InChI

InChI=1S/C10H10O4.C8H14O4.C2H6O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;1-8(2,7(11)12)5-3-4-6(9)10;3-1-2-4/h3-6H,1-2H3;3-5H2,1-2H3,(H,9,10)(H,11,12);3-4H,1-2H2

InChI Key

VGWQTCARXYLDOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCC(=O)O)C(=O)O.COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CO)O

Origin of Product

United States

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